molecular formula C16H13BrN4O B2951132 N-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1795491-96-1

N-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2951132
CAS RN: 1795491-96-1
M. Wt: 357.211
InChI Key: GJFTYIFMFKTHBT-UHFFFAOYSA-N
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Description

“N-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a phenyl group at the 4-position and a carboxamide group at the 5-position. The nitrogen at the 1-position of the triazole is bonded to a 2-bromobenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the triazole ring, the introduction of the phenyl group, and the attachment of the 2-bromobenzyl group. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the 2-bromobenzyl group. The bromine atom on the benzyl group is a heavy atom that could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions. The aromatic rings could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “N-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” would require appropriate safety measures. The bromine atom could make this compound potentially hazardous, as brominated compounds can be irritants and are generally less environmentally friendly .

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c17-13-9-5-4-8-12(13)10-18-16(22)15-14(19-21-20-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFTYIFMFKTHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

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